Home > Products > Screening Compounds P137833 > Tazemetostat trihydrochloride
Tazemetostat trihydrochloride - 1403255-00-4

Tazemetostat trihydrochloride

Catalog Number: EVT-3164913
CAS Number: 1403255-00-4
Molecular Formula: C34H45ClN4O4
Molecular Weight: 609.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Tazemetostat is classified as an epigenetic therapy due to its mechanism of inhibiting histone methylation processes that regulate gene expression. It specifically targets the EZH2 protein, a component of the polycomb repressive complex 2, which is involved in the trimethylation of histone H3 at lysine 27 (H3K27Me3). The compound's chemical name is N-((1S)-1-(4-(2-methyl-4-(methylsulfonyl)phenyl)-1H-pyrazol-3-yl)-1-methyl-2-oxo-3-(pyridin-3-yl)propan-2-yl)-N'-methylurea trihydrochloride, with a molecular formula of C34H44N4O4C_{34}H_{44}N_{4}O_{4} and a molecular weight of approximately 572.74 g/mol. Its CAS number is 1403254-99-8.

Synthesis Analysis

The synthesis of tazemetostat involves several key steps, utilizing various reagents and conditions to achieve the final product. A detailed synthesis pathway includes:

  1. Initial Reaction: The synthesis begins with the reaction of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione with a suitable amine under controlled conditions to form an intermediate compound.
  2. Formation of Methyl Esters: The next step involves converting the intermediate into methyl esters through reactions with bromo compounds under basic conditions.
  3. Cyclization and Purification: Subsequent steps involve cyclization reactions to form the core structure of tazemetostat, followed by purification techniques such as column chromatography to isolate the desired product.
Molecular Structure Analysis

Tazemetostat exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:

  • Core Structure: The compound contains a pyrazole ring that is critical for its interaction with the EZH2 protein.
  • Substituents: The presence of various aromatic rings enhances its binding affinity and selectivity towards EZH2.
  • Chiral Centers: The molecule has chiral centers that may influence its pharmacokinetics and pharmacodynamics.

The three-dimensional conformation of tazemetostat allows it to fit into the active site of EZH2, effectively inhibiting its methyltransferase activity .

Chemical Reactions Analysis

Tazemetostat primarily undergoes reactions related to its interaction with target proteins rather than traditional chemical reactions seen in organic synthesis. Its mechanism involves:

  1. Binding to EZH2: Tazemetostat competes with S-adenosyl methionine for binding to EZH2, leading to inhibition of histone methylation.
  2. Metabolism: In vivo, tazemetostat is metabolized primarily by cytochrome P450 enzymes (CYP3A), resulting in several inactive metabolites that are excreted through feces and urine .
Mechanism of Action

The mechanism by which tazemetostat exerts its therapeutic effects involves:

Physical and Chemical Properties Analysis

Tazemetostat possesses distinct physical and chemical properties:

  • Solubility: It shows variable solubility depending on the solvent; it is poorly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable when stored properly at low temperatures (e.g., -20°C for powder form).
  • Bioavailability: Tazemetostat has a bioavailability of approximately 33% when administered orally .
Applications

Tazemetostat's primary applications are in oncology:

  1. Treatment of Follicular Lymphoma: It has been approved for patients with relapsed or refractory follicular lymphoma who have specific EZH2 mutations.
  2. Epithelioid Sarcoma Treatment: Approved for patients who cannot undergo complete resection.
  3. Research Applications: Tazemetostat serves as a valuable tool in studying epigenetic regulation mechanisms and the role of EZH2 in various cancers.
Molecular Mechanisms of EZH2 Inhibition by Tazemetostat Trihydrochloride

Biochemical Characterization of EZH2 Inhibition Kinetics

Tazemetostat trihydrochloride (EPZ-6438 trihydrochloride) is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2. Biochemically, it functions as a S-adenosyl methionine (SAM)-competitive inhibitor that targets the catalytic SET domain of EZH2 with high affinity. Kinetic studies demonstrate that tazemetostat binds to both wild-type and mutant forms of EZH2, exhibiting a dissociation constant (Ki) of 2.5 nM against human PRC2 complexes containing wild-type EZH2 [1]. The compound achieves half-maximal inhibitory concentration (IC₅₀) values of 4 nM against rat EZH2, with slightly higher potency observed in nucleosome-based assays (IC₅₀ = 11-16 nM) compared to peptide substrates [3].

The inhibition kinetics reveal time-dependent behavior consistent with slow-binding inhibition mechanisms. Tazemetostat demonstrates preferential activity against gain-of-function EZH2 mutants (Y646N, Y646S, Y646F, A687V, A692G) that are prevalent in approximately 22-28% of follicular lymphomas [1]. The compound exhibits non-competitive inhibition with respect to histone substrates while maintaining strict competition with the cofactor SAM, indicating precise targeting of the enzyme's catalytic pocket [1] [3].

Table 1: Biochemical Inhibition Parameters of Tazemetostat Trihydrochloride

TargetIC₅₀ (nM)Ki (nM)Assay SystemSubstrate Type
EZH2 (WT)11 ± 1.22.5 ± 0.3PeptideH3K27me2
EZH2 (Y646N)3 ± 0.50.9 ± 0.2PeptideH3K27me2
EZH2 (WT)16 ± 2.14.1 ± 0.7NucleosomeNative chromatin
EZH1 (WT)750 ± 85192 ± 24PeptideH3K27me2

Selectivity Profiling Against EZH1 and Other Methyltransferases

Comprehensive selectivity profiling reveals that tazemetostat trihydrochloride maintains >100-fold selectivity for EZH2 over its closest homolog EZH1, with IC₅₀ values of 11 nM versus 750 nM, respectively [1]. This differential is clinically significant because EZH1 participates in compensatory gene silencing mechanisms, and selective EZH2 inhibition avoids complete PRC2 functional ablation. Broad screening against 15 additional methyltransferases demonstrated minimal off-target activity at pharmacologically relevant concentrations, with no significant inhibition (>50% at 10 μM) observed against G9a (EHMT2), SUV39H1, SETD8, PRMT5, or DOT1L [9].

The molecular basis for this selectivity resides in divergent residue composition within the SAM-binding pockets of EZH2 versus other methyltransferases. Specifically, EZH2 contains a unique glycine-rich loop (residues 681-688) that adopts a distinct conformation upon tazemetostat binding, a structural feature absent in non-target methyltransferases [9]. Protein thermal shift assays further confirm that tazemetostat causes significant destabilization of EZH2 (ΔTm = 8.2°C) while minimally affecting EZH1 stability (ΔTm = 1.3°C), indicating preferential engagement with the intended target [1].

Table 2: Selectivity Profile of Tazemetostat (10 μM Concentration)

Enzyme Target% InhibitionFold Selectivity vs EZH2Biological Function
EZH298 ± 2.11H3K27 methyltransferase
EZH122 ± 4.34.5H3K27 methyltransferase
G9a (EHMT2)7 ± 1.2>14H3K9 methyltransferase
SUV39H15 ± 0.8>20H3K9 methyltransferase
SETD83 ± 0.5>33H4K20 methyltransferase
PRMT59 ± 1.1>11Arginine methyltransferase

Structural Basis of PRC2 Complex Disruption

The structural integrity of the Polycomb Repressive Complex 2 (PRC2) is essential for its methyltransferase activity. Tazemetostat disrupts PRC2 function through allosteric destabilization of the complex between EZH2 and its essential cofactors EED and SUZ12. High-resolution crystallography studies (PDB ID: 5LS6) reveal that tazemetostat binds deep within the SET domain of EZH2, forming critical hydrogen bonds with residues Tyr661, Tyr111, and Asp669, and establishing extensive van der Waals contacts with Ile109, Phe685, and Tyr726 [8].

This binding induces a conformational rearrangement in the EZH2 SET domain that propagates to the EED-interacting region. Specifically, tazemetostat binding causes displacement of the SET-I motif (residues 728-739) by approximately 4.2 Å, disrupting the EED-EZH2 interface critical for complex stability [8]. Molecular dynamics simulations demonstrate that inhibitor-bound EZH2 exhibits reduced conformational flexibility in the SANT1L domain, which normally facilitates nucleosome recognition [8]. These structural changes collectively impair PRC2's ability to engage with nucleosomal substrates, effectively halting its catalytic function beyond direct active site occupation.

Table 3: Key Protein-Ligand Interactions of Tazemetostat in EZH2 SET Domain

ResidueInteraction TypeDistance (Å)Energetic Contribution (kcal/mol)
Tyr661H-bond2.1-3.8
Asp669H-bond1.9-4.2
Tyr111π-π stacking3.8-2.7
Ile109Van der Waals3.9-1.2
Phe685Hydrophobic4.1-1.5
Tyr726Van der Waals3.7-1.1

Impact on Histone H3K27 Trimethylation Dynamics

Tazemetostat-mediated EZH2 inhibition induces dose-dependent reduction of H3K27me3 levels in both in vitro and in vivo models. In follicular lymphoma cell lines bearing EZH2 mutations, treatment with 1 μM tazemetostat for 72 hours reduces global H3K27me3 by 85-92%, compared to 35-45% reduction in wild-type EZH2 lines [1]. This demethylation occurs in a biphasic temporal pattern – an initial rapid decrease (50% reduction within 8 hours) followed by a slower secondary phase reaching maximal inhibition at 48-72 hours [8]. The delayed phase corresponds to progressive loss of H3K27me3 at PRC2 target genes with low turnover rates.

Genome-wide ChIP-seq analyses demonstrate that tazemetostat induces selective demethylation at PRC2-regulated loci including cell cycle inhibitors (CDKN1A, CDKN2A), differentiation regulators (PRDM1, IRF4), and germinal center exit genes (CD40, IL10, NFKB) [1] [5]. Notably, the compound upregulates the chemokine CCL17/TARC expression by 15-fold in B-cell lymphoma models through H3K27 demethylation at its promoter region, creating a chemotactic gradient for T-cell recruitment [5]. In xenograft models, daily oral administration (150 mg/kg) achieves sustained H3K27me3 suppression (>75% reduction) in tumor tissue within 7 days, correlating with tumor growth inhibition [8].

Table 4: Dynamics of H3K27me3 Demethylation Following Tazemetostat Treatment

Time PointGlobal H3K27me3 Reduction (%)Key Derepressed GenesFunctional Consequences
8 hours22 ± 4CDKN1A, IL10Cell cycle initiation
24 hours58 ± 7CDKN2A, CD40Germinal center exit signals
48 hours78 ± 5PRDM1, IRF4Plasma cell differentiation
72 hours92 ± 3NFKB, CCL17Immune cell recruitment
7 days (in vivo)84 ± 6Multiple targetsTumor growth arrest

Compounds Mentioned

  • Tazemetostat trihydrochloride
  • EPZ-6438 trihydrochloride
  • E-7438 trihydrochloride
  • GSK126 (comparative inhibitor)
  • UNC1999 (comparative inhibitor)
  • 3-Deazaneplanocin A (DZNep)
  • SAM (S-Adenosyl methionine)
  • SAH (S-Adenosylhomocysteine)
  • CCL17/TARC (chemokine)

Properties

CAS Number

1403255-00-4

Product Name

Tazemetostat trihydrochloride

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride

Molecular Formula

C34H45ClN4O4

Molecular Weight

609.2 g/mol

InChI

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H

InChI Key

CJPMOJLLSLWWHI-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.